molecular formula C15H21N3O2S2 B5742002 N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide

N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide

Katalognummer B5742002
Molekulargewicht: 339.5 g/mol
InChI-Schlüssel: MNAHGSDTCPQKIH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide, also known as CP-690,550, is a small molecule drug that belongs to the class of Janus kinase inhibitors (JAK inhibitors). It was first synthesized in 2005 by Pfizer as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. CP-690,550 has been extensively studied for its therapeutic potential and has shown promising results in preclinical and clinical trials.

Wirkmechanismus

N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide works by selectively inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors that play a key role in the immune response. JAK enzymes are involved in the activation of STAT proteins, which regulate gene expression and cell proliferation. By inhibiting JAK enzymes, N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide can reduce the production of pro-inflammatory cytokines and prevent tissue damage caused by autoimmune diseases.
Biochemical and Physiological Effects
N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide has been shown to have potent anti-inflammatory and immunosuppressive effects in preclinical and clinical studies. It can reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), interleukin-12 (IL-12), and interferon gamma (IFN-γ), which play a key role in the pathogenesis of autoimmune diseases. N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide can also prevent tissue damage caused by autoimmune diseases by reducing the infiltration of immune cells into affected tissues.

Vorteile Und Einschränkungen Für Laborexperimente

N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has a high degree of specificity for JAK enzymes, which makes it a useful tool for studying the role of JAK enzymes in the immune response. However, N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide also has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can limit its use in certain assays. It also has a short half-life in vivo, which can make it difficult to maintain therapeutic levels in animal models.

Zukünftige Richtungen

There are several future directions for the study of N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide. One area of research is the development of more potent and selective JAK inhibitors that can be used to treat a wider range of autoimmune diseases. Another area of research is the identification of biomarkers that can be used to predict the response to N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide in patients with autoimmune diseases. Finally, there is a need for more studies to evaluate the long-term safety and efficacy of N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide in patients with autoimmune diseases.

Synthesemethoden

The synthesis of N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide involves a multi-step process that starts with the reaction of 4-methylbenzenesulfonyl chloride with piperazine to form 4-(piperazin-1-yl)benzenesulfonyl chloride. This intermediate is then reacted with cyclopropylamine to form N-cyclopropyl-4-(piperazin-1-yl)benzenesulfonamide. The final step involves the reaction of N-cyclopropyl-4-(piperazin-1-yl)benzenesulfonamide with carbon disulfide to form N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide.

Wissenschaftliche Forschungsanwendungen

N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide has been extensively studied for its therapeutic potential in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It works by inhibiting the activity of JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors that play a key role in the immune response. By inhibiting JAK enzymes, N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide can reduce inflammation and prevent tissue damage caused by autoimmune diseases.

Eigenschaften

IUPAC Name

N-cyclopropyl-4-(4-methylphenyl)sulfonylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S2/c1-12-2-6-14(7-3-12)22(19,20)18-10-8-17(9-11-18)15(21)16-13-4-5-13/h2-3,6-7,13H,4-5,8-11H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNAHGSDTCPQKIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=S)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.